3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of ethyl and diphenyl groups attached to the piperidine ring, along with a hydrochloride salt form. Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride typically involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction is carried out in ethanol as a solvent under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenylpiperidin-4-one: Lacks the ethyl group, resulting in different chemical properties.
3-Methyl-2,6-diphenylpiperidin-4-one: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and biological activity.
1-Methyl-3,5-bis-(4-methyl-benzylidene)-piperidin-4-one: A more complex derivative with additional substituents, exhibiting distinct pharmacological properties.
Uniqueness
3-Ethyl-2,6-diphenylpiperidin-4-one;hydrochloride is unique due to the presence of both ethyl and diphenyl groups, which confer specific steric and electronic effects. These effects influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
40328-67-4 |
---|---|
Molecular Formula |
C19H22ClNO |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
3-ethyl-2,6-diphenylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C19H21NO.ClH/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15;/h3-12,16-17,19-20H,2,13H2,1H3;1H |
InChI Key |
POYBTYJAUMRNEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.